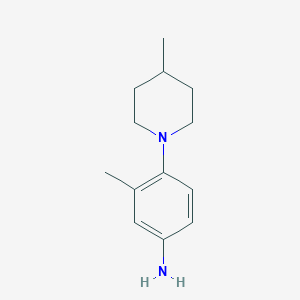![molecular formula C11H17NO2S B1451920 4-[(2-Methylpropane-2-sulfonyl)methyl]aniline CAS No. 1153199-06-4](/img/structure/B1451920.png)
4-[(2-Methylpropane-2-sulfonyl)methyl]aniline
Vue d'ensemble
Description
“4-[(2-Methylpropane-2-sulfonyl)methyl]aniline” is a chemical compound with the CAS Number: 1153199-06-4 . It has a molecular weight of 227.33 and its IUPAC name is 4-[(tert-butylsulfonyl)methyl]aniline .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylpropane-2-sulfonyl)methyl]aniline” is 1S/C11H17NO2S/c1-11(2,3)15(13,14)8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“4-[(2-Methylpropane-2-sulfonyl)methyl]aniline” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Medicine: Drug Synthesis and Modification
This compound can be utilized in the synthesis of new pharmaceutical drugs. Its sulfonyl group is particularly useful for creating sulfonamide-based compounds, which are prevalent in many therapeutic drugs due to their antibacterial properties . Additionally, it can serve as a precursor for modifying existing drugs to improve their efficacy or reduce side effects.
Materials Science: Polymer Production
In materials science, 4-[(2-Methylpropane-2-sulfonyl)methyl]aniline can be a monomer for creating novel polymers. The sulfonyl group can enhance the thermal stability and mechanical strength of the resulting polymers, making them suitable for high-performance materials .
Environmental Science: Pollutant Detection
This compound’s reactivity with various environmental pollutants makes it a candidate for developing detection and measurement systems. It could be used to create sensors that detect sulfonate esters or other related compounds in water sources .
Analytical Chemistry: Chromatography
In analytical chemistry, 4-[(2-Methylpropane-2-sulfonyl)methyl]aniline can be used to synthesize dyes or other markers for chromatography. These markers help in the identification and quantification of substances in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The structure of 4-[(2-Methylpropane-2-sulfonyl)methyl]aniline suggests potential use in enzyme inhibition studies. By binding to active sites of enzymes, it can help in understanding the mechanisms of action and potentially lead to the development of new inhibitors .
Pharmacology: Pharmacokinetic Analysis
In pharmacology, this compound could be used to study drug metabolism and distribution within the body. Its unique structure allows it to be a marker in pharmacokinetic analysis, helping researchers track the absorption, distribution, metabolism, and excretion of drugs .
Agriculture: Pesticide Development
The sulfonyl group in 4-[(2-Methylpropane-2-sulfonyl)methyl]aniline can be advantageous in developing new pesticides. Its chemical properties may enhance the effectiveness of pesticides against a range of agricultural pests .
Industrial Processes: Catalyst Design
Finally, in industrial processes, this compound can be a part of catalyst systems that facilitate various chemical reactions. Its stable structure under high temperatures makes it suitable for catalytic applications in manufacturing processes .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .
Propriétés
IUPAC Name |
4-(tert-butylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)15(13,14)8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCECHHVDVWXWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropane-2-sulfonyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
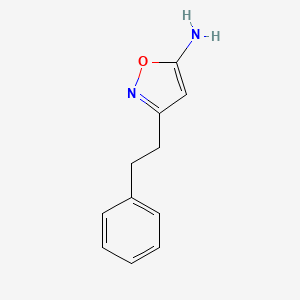
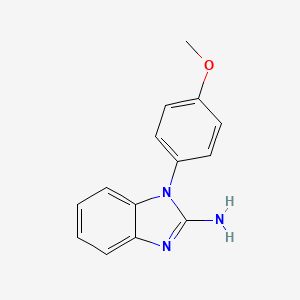

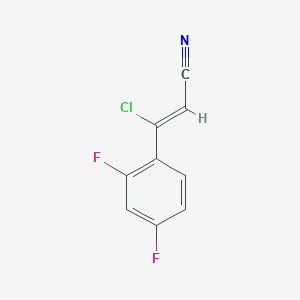

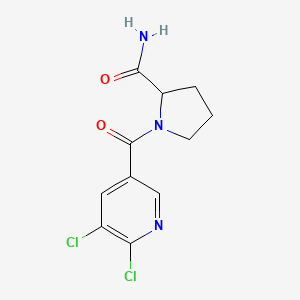
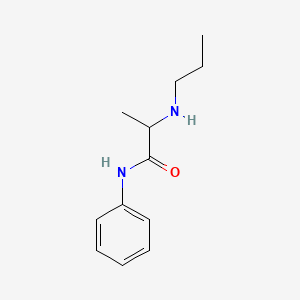
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
